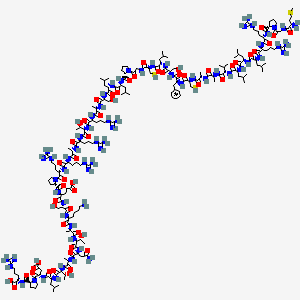![molecular formula C5H14BrNO2S2 B561646 [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide CAS No. 386229-81-8](/img/structure/B561646.png)
[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Nicotinic Acetylcholine Receptor Studies
[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide has been used in studies focusing on the nicotinic acetylcholine receptor (nAChR). It has been employed to tether primary or quaternary amines at defined positions within the agonist binding site of nAChRs. Specific modifications by this compound at certain positions on the receptor can result in irreversible inhibition or activation, indicating its significant role in modulating receptor activity and studying the agonist binding site structure (Sullivan & Cohen, 2000).
Use in Cysteine-modified Mutants Studies
The compound has been used in the study of acetylcholine-binding protein, a homolog of the extracellular domain of the nAChR. Covalent modification with [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide stabilizes certain loop structures in a conformation resembling the antagonist-bound state. This suggests its utility in understanding the structural changes related to receptor activity and the effects of targeted modification on receptor conformation (Brams et al., 2010).
Involvement in Biochemical Pathways
The compound has also been implicated in metabolic pathways of methane formation, particularly in the study of methylcobamide:coenzyme M methyltransferase isozymes. It has been used in dissecting the functional activities of these isozymes in the metabolic pathways, shedding light on the specific roles of different enzymes in methane formation from various substrates (Ferguson et al., 1996).
Role in Serotonin Transporter Studies
Research has also demonstrated the use of [1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide in exploring the structure and function of human serotonin transporters. The compound's ability to inactivate serotonin transport by targeting specific transmembrane domains provides insights into the aqueous accessibility and functional contributions of these domains (Henry et al., 2003).
Propiedades
IUPAC Name |
trimethyl(methylsulfonylsulfanylmethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO2S2.BrH/c1-6(2,3)5-9-10(4,7)8;/h5H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAHQFAYNERDC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CSS(=O)(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676182 |
Source


|
| Record name | [(Methanesulfonyl)sulfanyl]-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
386229-81-8 |
Source


|
| Record name | Methanaminium, N,N,N-trimethyl-1-[(methylsulfonyl)thio]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386229-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(Methanesulfonyl)sulfanyl]-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


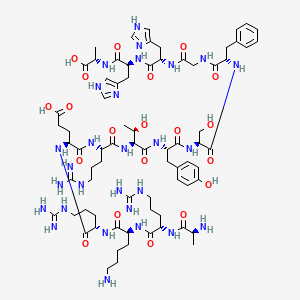

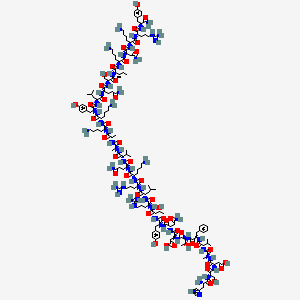

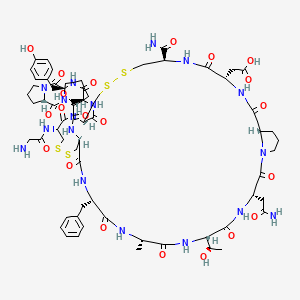


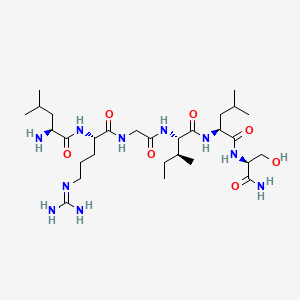
![[Ala17]-MCH](/img/no-structure.png)
